molecular formula C18H40OSn B14284606 1-(Tributylstannyl)hexan-1-OL CAS No. 125950-78-9

1-(Tributylstannyl)hexan-1-OL

Cat. No.: B14284606
CAS No.: 125950-78-9
M. Wt: 391.2 g/mol
InChI Key: KSSAUFLPDMEGGU-UHFFFAOYSA-N
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Description

Contextualization within Organometallic Chemistry

Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal. wikipedia.org Organotin compounds, or stannanes, are a subset of organometallic compounds characterized by the presence of a tin-carbon bond. wikipedia.org The first organotin compound, diethyltin (B15495199) diiodide, was synthesized in 1849. wikipedia.org The field has since expanded to include a vast array of structures with diverse applications. wikipedia.org

Organostannyl alcohols represent a specific functionalized class of organotin compounds. The tin atom in these molecules is bonded to one or more organic groups, at least one of which contains a hydroxyl (-OH) group. gelest.com The general structure can be represented as R₃Sn-R'-OH, where R is typically an alkyl group like butyl, and R' is an organic linker. The presence of both the organometallic tin center and the polar alcohol group imparts a unique reactivity profile to these molecules.

Significance of Carbon-Tin Bonds in Organic Synthesis

The carbon-tin (C-Sn) bond is a cornerstone of the utility of organostannanes in organic synthesis. While weaker than a carbon-carbon bond, the C-Sn bond is relatively stable and non-polar, allowing it to coexist with many functional groups and withstand various reaction conditions, including exposure to air and moisture. gelest.com However, this bond can be selectively cleaved under specific conditions, making it a versatile tool for constructing new chemical bonds. gelest.com

A key application of the C-Sn bond is in cross-coupling reactions, most notably the Stille reaction. This reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, forming a new carbon-carbon bond. This method is highly valued for its ability to create complex molecular architectures under mild conditions.

Furthermore, the C-Sn bond is instrumental in radical reactions. libretexts.org Tributyltin hydride (Bu₃SnH), a related organotin compound, is a widely used reagent for generating radicals from organic halides. libretexts.org These radicals can then participate in various transformations, including the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis. libretexts.org

Overview of Alcohol Functionality in Stannane (B1208499) Structures

The alcohol functionality (-OH) in organostannyl alcohols introduces a site for a wide range of chemical modifications. The hydroxyl group can be oxidized to form aldehydes, ketones, or carboxylic acids, or it can be converted into other functional groups such as ethers, esters, and halides. libretexts.org This versatility allows for the incorporation of the organostannyl moiety into a broader array of complex molecules.

The presence of the hydroxyl group can also influence the reactivity of the adjacent C-Sn bond. For instance, in certain reactions, the oxygen atom can coordinate to a metal catalyst, directing the reaction to a specific site on the molecule. This directing effect can be crucial for achieving high levels of regio- and stereoselectivity in synthetic transformations. msu.edu The interplay between the alcohol and the organostannyl group is a key feature that chemists exploit to design and execute sophisticated synthetic strategies. tandfonline.com

Physicochemical Properties of 1-(Tributylstannyl)hexan-1-ol

The physical and chemical characteristics of 1-(Tributylstannyl)hexan-1-ol are dictated by its molecular structure, which combines a nonpolar tributylstannyl group with a polar hydroxyl group and a hexyl chain.

General Properties

PropertyValue
Molecular Formula C₁₈H₄₀OSn
Appearance Colorless oil mpg.de
Solubility Slightly soluble in water, miscible with ether and ethanol. wikipedia.org

This table presents the general physical and chemical properties of 1-(Tributylstannyl)hexan-1-ol.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-(Tributylstannyl)hexan-1-ol.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ = 3.52 (q, J = 6.2 Hz, 2H), 2.43 (t, J = 6.2 Hz, 2H), 2.02 (m, 2H), 1.53 – 1.38 (m, 6H), 1.41 (t, J = 7 Hz, OH), 1.37 – 1.26 (m, 10H), 0.96 – 0.85 (m, 18H) mpg.de
¹³C NMR (101 MHz, CDCl₃) δ = 145.0, 138.9, 61.5, 43.4, 34.9, 32.5, 29.2, 27.4, 22.6, 14.1, 13.7, 10.2 mpg.de
¹¹⁹Sn NMR (112 MHz, CDCl₃) δ = -52.2 ppm mpg.de
IR (film, cm⁻¹) ṽ = 3308, 2955, 2922, 2871, 2854, 1617, 1463, 1418, 1376, 1339, 1291, 1180, 1070, 1043, 960, 863, 769, 688, 664 mpg.de

This table provides the key spectroscopic data for the characterization of 1-(Tributylstannyl)hexan-1-ol.

Synthesis and Reactions of 1-(Tributylstannyl)hexan-1-ol

The synthesis of 1-(Tributylstannyl)hexan-1-ol and its subsequent reactions are central to its application in organic chemistry.

Synthetic Routes

A primary method for synthesizing α-hydroxyorganostannanes like 1-(Tributylstannyl)hexan-1-ol is through the reaction of an organostannyl anion with an aldehyde or ketone. wikipedia.org For instance, tributylstannyllithium, generated from the reaction of tributyltin chloride with lithium metal, can react with hexanal (B45976) in an ether solvent. Subsequent workup with an aqueous solution yields the desired 1-(Tributylstannyl)hexan-1-ol.

Another significant route is the hydrostannylation of alkynes. The palladium-catalyzed addition of tributyltin hydride to an alkyne, such as 1-hexyne (B1330390), can produce vinylstannanes. msu.edu Further functional group manipulation, such as hydroboration-oxidation of a terminal alkyne precursor, can lead to the formation of the primary alcohol.

Key Reactions

The reactivity of 1-(Tributylstannyl)hexan-1-ol is characterized by transformations involving both the carbon-tin bond and the hydroxyl group.

Oxidation: The primary alcohol group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC). Stronger oxidizing agents can further convert it to a carboxylic acid. This allows for the introduction of a carbonyl group while retaining the tributylstannyl moiety for subsequent reactions.

Stille Coupling: The carbon-tin bond in 1-(Tributylstannyl)hexan-1-ol can participate in palladium-catalyzed Stille cross-coupling reactions. youtube.com After protecting the hydroxyl group, the stannane can be coupled with various organic electrophiles, such as aryl or vinyl halides, to form new carbon-carbon bonds. This is a powerful method for constructing more complex molecules.

Transmetallation: The tributylstannyl group can be exchanged for other metals, such as lithium, through transmetallation with an organolithium reagent like n-butyllithium. This generates a new organolithium species that can act as a potent nucleophile in various carbon-carbon bond-forming reactions. youtube.com

Properties

CAS No.

125950-78-9

Molecular Formula

C18H40OSn

Molecular Weight

391.2 g/mol

IUPAC Name

1-tributylstannylhexan-1-ol

InChI

InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3;

InChI Key

KSSAUFLPDMEGGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(O)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Reactivity and Transformations of 1 Tributylstannyl Hexan 1 Ol and Analogous Organostannyl Alcohols

Cross-Coupling Reactions

Organostannanes are well-established coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. acs.org This reaction forms a carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide. acs.org The versatility and functional group tolerance of organotin reagents have made the Stille reaction a powerful tool in the synthesis of complex organic molecules. nrochemistry.com

Stille Cross-Coupling of α-(Tributylstannyl) Alcohols

α-(Tributylstannyl) alcohols, such as 1-(tributylstannyl)hexan-1-ol, and their derivatives (e.g., α-alkoxystannanes) are viable nucleophiles in Stille-type cross-couplings. These reactions, typically involving acyl chlorides or other electrophiles, lead to the formation of functionalized alcohols or ketones.

The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium catalyst. acs.org The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) intermediate. This step typically proceeds with retention of stereochemistry at the electrophile.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide, which then associates with the tin atom. This is often the rate-determining step. The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, which can influence the stereochemical outcome. The choice of solvent plays a significant role, with coordinating solvents favoring an open pathway that can lead to inversion of configuration, while non-coordinating solvents often favor a cyclic pathway resulting in retention of stereochemistry.

Reductive Elimination: The two organic groups (R¹ and R²) coupled on the palladium center are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst. This step generally occurs with retention of configuration.

For the coupling of chiral α-alkoxystannanes, the stereochemical outcome is of particular interest. Studies have shown that the Stille coupling of these compounds often proceeds with a net retention of configuration at the carbon center bearing the tin and oxygen substituents. This suggests that the transmetalation step, under appropriate conditions, avoids pathways that would lead to racemization or inversion.

The general stereochemical course is summarized in the following table:

Reaction StepStereochemical Outcome
Oxidative AdditionRetention
TransmetalationGenerally Retention (can be solvent/substrate dependent)
Reductive EliminationRetention
Overall Net Retention

The efficiency and rate of Stille cross-coupling reactions can often be significantly enhanced by the addition of copper(I) salts, such as CuI, as cocatalysts. wikipedia.org This "copper effect" has been attributed to a couple of potential roles depending on the reaction conditions. wikipedia.org

In less polar solvents, Cu(I) salts are believed to act as scavengers for free phosphine (B1218219) ligands in the reaction mixture. Excess ligands can inhibit the reaction by coordinating to the palladium center and slowing down the crucial transmetalation step. By sequestering these ligands, the copper cocatalyst frees up coordination sites on the palladium, thereby accelerating the reaction.

The following table outlines the proposed roles of Cu(I) cocatalysts in the Stille reaction:

Proposed RoleMechanismSolvent Polarity
Ligand ScavengerCu(I) binds to free phosphine ligands, preventing catalyst inhibition.Less Polar (e.g., THF)
Transmetalation AcceleratorSn/Cu exchange forms a more reactive organocopper intermediate.More Polar (e.g., DMF, NMP)

Stille Cross-Coupling of In Situ Generated Vinylstannanes

A powerful variation of the Stille reaction involves the in situ generation of the organostannane coupling partner, immediately followed by the cross-coupling step in the same reaction vessel. This one-pot approach avoids the isolation and purification of potentially unstable or toxic organostannane intermediates. cmu.edu A common method for this is the palladium-catalyzed hydrostannylation of a terminal alkyne with a tin hydride (like Bu₃SnH) to form a vinylstannane, which then couples with an organic halide present in the mixture. msu.eduorganic-chemistry.org

While 1-(tributylstannyl)hexan-1-ol is not an alkyne, vinylstannanes can be generated from related precursors. For instance, a synthetic pathway could involve the oxidation of the secondary alcohol to the corresponding ketone, 1-(tributylstannyl)hexan-1-one. Treatment of this α-stannyl ketone with tributyltin lithium (Bu₃SnLi) followed by an elimination step (e.g., using MsCl/Et₃N) can provide a vinylstannane. uwindsor.ca

More directly, a one-pot hydrostannylation/Stille sequence starting from a terminal alkyne like 1-hexyne (B1330390) is a well-established route. The process begins with the generation of the vinylstannane intermediate via the addition of tributyltin hydride across the triple bond. This intermediate is then directly subjected to Stille coupling conditions without isolation. cmu.edu Microwave irradiation has been shown to significantly accelerate both the hydrostannylation and the subsequent Stille coupling steps, reducing reaction times from hours to minutes. msu.edu

The general scheme for a one-pot hydrostannylation/Stille coupling is as follows:

Hydrostannylation: An alkyne reacts with Bu₃SnH in the presence of a palladium catalyst to form a vinylstannane. The regioselectivity and stereoselectivity (typically yielding the E-isomer) are crucial at this stage.

Stille Coupling: The in situ generated vinylstannane couples with an added organic halide or triflate, also catalyzed by palladium, to yield the final diene or styrene (B11656) product.

This one-pot procedure has been successfully applied to a variety of alkynes and electrophiles, as shown in the table below.

AlkyneElectrophileProductYield (%)
1-OctyneIodobenzene(E)-1-Phenyloct-1-ene75
PhenylacetyleneVinyl Bromide(E)-1,4-Diphenyl-1,3-butadiene82
3,3-Dimethyl-1-butyne4-Iodoanisole(E)-1-(4-Methoxyphenyl)-3,3-dimethyl-1-butene88

Catalytic Applications in Organic Synthesis

Beyond their role as stoichiometric reagents in cross-coupling, organotin compounds have been developed as catalysts for various organic transformations. Chiral organotin complexes, in particular, have emerged as effective catalysts for enantioselective reactions.

Organotin-Catalyzed Kinetic Resolution of Alcohols

Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Chiral organotin compounds have been successfully employed as catalysts for the highly enantioselective kinetic resolution of racemic alcohols through O-acylation. semanticscholar.org

In this process, a chiral organotin catalyst activates an acylating agent (such as an acid anhydride) and facilitates its transfer to one enantiomer of the alcohol faster than the other. This results in one enantiomer being acylated while the other remains largely unreacted, allowing for their separation.

This methodology has proven effective for a broad range of substrates, including tertiary alcohols and various amino alcohols, achieving high selectivity factors (s), which are a measure of the reaction's enantioselectivity. cmu.edumsu.edu For example, chiral organotin catalysts derived from a binaphthyl framework have demonstrated excellent performance in resolving both aryl- and alkyl-substituted tertiary alcohols and 1,3-amino alcohols with s factors often exceeding 200 and in some cases up to 600. semanticscholar.org

The proposed mechanism involves the coordination of the alcohol to the tin center of the chiral catalyst, followed by a stereoselective acyl transfer. The well-defined chiral environment around the tin atom is responsible for the differentiation between the two enantiomers of the alcohol.

The following table summarizes the performance of chiral organotin catalysts in the kinetic resolution of different alcohol types.

Alcohol TypeAcylating AgentCatalyst TypeSelectivity Factor (s)
Tertiary AlcoholsAcetic AnhydrideChiral Binaphthyl Tin DichlorideUp to >200
Vicinal Amino AlcoholsBenzoic AnhydrideChiral Binaphthyl Tin DichlorideUp to >500
1,3-Amino AlcoholsIsobutyric AnhydrideChiral Binaphthyl Tin DichlorideUp to >600

Roles in Urethane (B1682113) Formation

Organotin compounds are widely employed as catalysts in the production of polyurethanes, which are formed through the reaction of isocyanates with alcohols. The catalytic activity of organotins significantly accelerates the rate of urethane bond formation.

The reaction between an alcohol and an isocyanate to form a urethane can be catalyzed by organotin compounds through several proposed mechanisms. The most commonly accepted mechanism involves the organotin compound acting as a Lewis acid. The tin atom coordinates to the oxygen of the isocyanate's carbonyl group, increasing the electrophilicity of the carbonyl carbon. This activation makes the isocyanate more susceptible to nucleophilic attack by the alcohol.

Catalysis in Esterification and Transesterification Reactions

Organotin(IV) compounds are effective catalysts for esterification and transesterification reactions, which are fundamental processes in the synthesis of polyesters, plasticizers, and biofuels. longdom.orgresearchgate.net Their catalytic properties are attributed to their Lewis acidic nature. rsc.org

In esterification and transesterification reactions, organotin(IV) complexes function as Lewis acid catalysts. rsc.org The tin center, possessing empty 5d orbitals, can expand its coordination number by interacting with the carbonyl oxygen of the carboxylic acid or ester. This coordination polarizes the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. rsc.orgwur.nl

Two primary Lewis acid mechanisms are proposed for organotin-catalyzed transesterification:

Intermolecular Nucleophilic Attack: The organotin catalyst coordinates to the ester's carbonyl oxygen, activating it for attack by a separate alcohol molecule. rsc.org

Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center, and the subsequent nucleophilic attack on the ester occurs within this complex. rsc.org

These catalytic systems are generally milder than strong Brønsted acids, leading to fewer side reactions and improved product color and odor. longdom.org Organotin catalysts typically require temperatures above 200°C for efficient esterification. longdom.org

The catalytic activity of organotin compounds is harnessed in the industrial synthesis of various polymers. They are used to catalyze polycondensation reactions for the production of polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), and in the ring-opening polymerization of lactones to form polylactones. rsc.org The versatility of organotin catalysts allows them to be used in the synthesis of a wide range of polyester (B1180765) resins, including those used for industrial coatings and packaging. longdom.orgresearchgate.net

The choice of catalyst can influence the properties of the resulting polymer. For example, specific organotin catalysts are selected to achieve high molecular weights in the synthesis of biodegradable polymers like polycaprolactones and polylactides.

Table 2: List of Compounds Mentioned

Compound Name
1-(Tributylstannyl)hexan-1-ol
Acetic Anhydride
Benzoyl Chloride
Propionic Anhydride
Polyethylene Terephthalate (PET)
Polycaprolactones
Formation of Fatty Acid Alkyl Esters

α-Alkoxyalkylstannanes, which can be derived from the corresponding α-stannyl alcohols, are effective nucleophilic partners in cross-coupling reactions for the formation of ester linkages. This transformation is typically achieved through a reaction analogous to the Stille coupling, where the organostannane couples with an acyl halide. nih.gov The reaction proceeds efficiently in the presence of a suitable catalyst system, often involving palladium and copper co-catalysts or copper-only catalysts. nih.gov

In this context, the α-alkoxyalkylstannane transfers its sp³-hybridized carbon atom to the electrophilic carbonyl carbon of a fatty acyl chloride. nih.gov Thiol esters have also been demonstrated as viable coupling partners, offering greater functional group compatibility under pH-neutral conditions. nih.gov These reactions are valued for their ability to proceed with high retention of stereochemistry at the α-carbon of the organostannane precursor. nih.gov For instance, the coupling of an α-alkoxystannane with a long-chain acyl chloride, derived from a fatty acid, would yield the corresponding fatty acid alkyl ester.

The general scheme for this reaction is as follows:

Step 1: Protection of the hydroxyl group of the stannyl (B1234572) alcohol to form an α-alkoxystannane.

Step 2: Copper- or palladium-catalyzed cross-coupling of the α-alkoxystannane with a fatty acyl chloride.

This methodology provides a direct route to complex esters that might be challenging to synthesize through traditional esterification methods.

Reductions and Functional Group Interconversions

Organotin hydrides are versatile reagents in organic synthesis, primarily known for their role in radical reactions but also capable of acting as hydride donors in ionic reductions.

Organotin hydrides, including tributyltin hydride, can reduce aldehydes and ketones to their corresponding primary and secondary alcohols. youtube.comsci-hub.box Unlike many other reactions involving organostannanes, the reduction of simple carbonyl compounds is understood to proceed through an ionic mechanism rather than a radical pathway. youtube.com In this process, the tin hydride acts as a source of a nucleophilic hydride ion (H⁻), which attacks the electrophilic carbonyl carbon. youtube.comlibretexts.org The resulting alkoxide intermediate is subsequently protonated during workup to yield the alcohol. youtube.com

The reactivity of the organotin hydride is influenced by the substituents on the tin atom, with the general order of decreasing reactivity being (C₆H₅)₂SnH₂ > n-Bu₂SnH₂ > n-BuSnH₃ > (C₆H₅)₃SnH > n-Bu₃SnH. sci-hub.box The stereoselectivity of these reductions, particularly with cyclic ketones, has been studied. The results are often comparable to those obtained with sodium borohydride (B1222165), where the hydride preferentially adds to the less sterically hindered face of the carbonyl group. sci-hub.box For substituted cyclohexanones, this typically results in the formation of the more stable equatorial alcohol. sci-hub.boxlibretexts.org

Stereochemical Outcome of Ketone Reduction by Organotin Hydrides sci-hub.box
KetoneReducing Agent% More Stable Alcohol (Equatorial OH)
4-Methylcyclohexanone(C₆H₅)₂SnH₂79
4-tert-Butylcyclohexanone(C₆H₅)₂SnH₂89
4-tert-Butylcyclohexanonen-Bu₂SnH₂91
4-tert-Butylcyclohexanonen-Bu₃SnH90
4-tert-ButylcyclohexanoneNaBH₄ (for comparison)91

The reduction of organic halides to the corresponding alkanes is one of the most common applications of tributyltin hydride (Bu₃SnH). libretexts.org This transformation proceeds via a free-radical chain mechanism, which requires a radical initiator, such as azobisisobutyronitrile (AIBN), or photochemical irradiation to begin. libretexts.orgnptel.ac.in

The mechanism consists of three main stages:

Initiation: AIBN undergoes thermal decomposition to generate two radicals and a molecule of nitrogen gas. libretexts.orgyoutube.com The resulting radical then abstracts a hydrogen atom from tributyltin hydride to produce the key chain-propagating species, the tributyltin radical (Bu₃Sn•). libretexts.org

Propagation: This stage involves a two-step cycle. First, the tributyltin radical abstracts a halogen atom from the organic halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•). wordpress.compharmacy180.com Second, the newly formed alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final alkane product (R-H) and regenerating the tributyltin radical, which can then continue the chain reaction. wordpress.comyoutube.com

Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture. youtube.com

The efficiency of this dehalogenation reaction depends on the nature of the carbon-halogen bond. nptel.ac.in The reactivity order follows the strength of the C-X bond, with weaker bonds being cleaved more readily. nptel.ac.inucl.ac.uk

Reactivity of Organic Halides in Free Radical Reduction nptel.ac.in
Halogen (X in R-X)Reactivity
Iodine (I)Highest
Bromine (Br)High
Chlorine (Cl)Moderate
Fluorine (F)Unreactive

Due to the weaker C-Br and C-I bonds, the reduction of alkyl bromides and iodides can often be initiated by daylight alone, whereas the reduction of the stronger C-Cl bond typically requires the use of AIBN at elevated temperatures. jove.com

Cyclization Reactions

Organostannyl compounds are valuable precursors for constructing cyclic structures, including highly strained ring systems like cyclopropanes.

Stannyl alcohol precursors can be utilized in the synthesis of cyclopropane (B1198618) derivatives, particularly through reactions involving nearby unsaturation. A powerful method for cyclopropanation is the Simmons-Smith reaction, which typically involves the reaction of an alkene with a carbenoid species, such as that generated from diiodomethane (B129776) and a zinc-copper couple. marquette.edunih.gov

In the context of stannyl alcohol precursors, the hydroxyl group of an allylic or homoallylic alcohol can act as a directing group, controlling the stereochemistry of the cyclopropane ring formation. marquette.edu For an allylic alcohol containing a tributylstannyl group, the Simmons-Smith reaction would proceed with the carbenoid being delivered to the face of the double bond syn to the hydroxyl group. This directed cyclopropanation allows for the synthesis of highly functionalized cyclopropylcarbinols with the stannyl group intact.

While 1-(tributylstannyl)hexan-1-ol itself is saturated, analogous unsaturated stannyl alcohols are excellent substrates for such cyclopropanation reactions. The resulting stannyl-substituted cyclopropane can then undergo further synthetic manipulations, leveraging the versatility of the carbon-tin bond for subsequent cross-coupling reactions. Alternative modern methods, such as transition metal-catalyzed cyclopropanations of allylic alcohols, also provide routes to these structures. nih.gov

Mechanistic Investigations of Organostannyl Alcohol Reactions

Elucidation of Catalytic Cycles

The catalytic activity of organotin compounds stems from their ability to facilitate bond formation and cleavage through various mechanistic pathways. Key to these processes are the Lewis acidic nature of the tin center and the lability of the ligands attached to it.

Organotin compounds are widely employed as catalysts in the synthesis of polyurethanes from isocyanates and alcohols. lupinepublishers.com Two primary mechanisms have been proposed for this transformation. One pathway involves the organotin compound acting as a Lewis acid, activating the isocyanate towards nucleophilic attack by the alcohol. lupinepublishers.comlupinepublishers.com An alternative mechanism proposes the formation of a tin alkoxide intermediate through reaction with the alcohol. This tin alkoxide then reacts with the isocyanate, followed by alcoholysis to regenerate the catalyst and yield the urethane (B1682113) product. lupinepublishers.comacs.org

The catalytic cycle is thought to involve the coordination of the isocyanate to the tin alkoxide, followed by the transfer of the alkoxide group to the isocyanate to form an N-stannylurethane intermediate. lupinepublishers.com Subsequent reaction with an alcohol molecule releases the urethane and regenerates the tin alkoxide, allowing the cycle to continue. acs.org The specific mechanism can be influenced by the nature of the isocyanate, with aliphatic and aromatic isocyanates potentially following different pathways. sci-hub.ruresearchgate.net

Catalyst TypeProposed MechanismKey IntermediatesInfluencing Factors
Organotin DicarboxylatesLewis Acid Catalysis or Tin Alkoxide FormationTin alkoxide, N-stannylurethaneIsocyanate type (aliphatic vs. aromatic), Solvent polarity

In organotin-catalyzed transesterification reactions, ligand exchange and association are fundamental steps. The catalytic properties of organotin(IV) complexes are attributed to their Lewis acidity and the ability of the tin atom to expand its coordination number by interacting with oxygen and nitrogen atoms. rsc.org This allows for the coordination of additional molecules and the associative exchange of labile ligands. rsc.org

All proposed mechanisms for (trans)esterification involving organotin(IV) catalysts incorporate ligand association and/or exchange processes. rsc.org The reaction can proceed through a Lewis acid mechanism, where the tin compound coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity towards attack by an alcohol. rsc.org Alternatively, an exchange/insertion mechanism can occur, which involves the formation of a tin alkoxide intermediate. rsc.org

The Lewis acidity of the tin(IV) center is a cornerstone of its catalytic activity. rsc.orgnih.gov This acidity arises from the presence of empty 5d orbitals on the tin atom, which can accept electron pairs from donor molecules like alcohols and esters. rsc.org The strength of this Lewis acidity can be modulated by the nature of the organic groups and other ligands attached to the tin atom. For instance, increasing the size of the alkyl groups on the tin can enhance its Lewis acidity.

The catalytic performance of organotin(IV) complexes in esterification and transesterification reactions is directly linked to their Lewis acidic character in conjunction with their capacity for facile ligand exchange. nih.gov While strong Lewis acids like SnCl4 are not always effective catalysts for esterification, organotin compounds with alkyl groups exhibit good catalytic performance. nih.gov The Lewis acidity of various organotin compounds has been quantitatively evaluated using techniques such as ESR spectroscopy of their superoxide complexes. oup.comnih.gov

Organotin CompoundRelative Lewis AcidityCatalytic Application
SnCl4HighRearrangement reactions rsc.org
PhSnCl3ModerateRearrangement reactions rsc.org
BuSnCl3ModerateIntramolecular transesterification nih.gov
iPr3SnOTfHigh (as a surrogate for iPr3Sn+)Catalytic hydrogenation nih.gov

Monoalkyltin(IV) complexes are effective catalysts for esterification and polyester (B1180765) formation. nih.govrsc.org Mechanistic studies on catalysts like n-butylstannoic acid have revealed that under catalytically relevant conditions, monomeric and dimeric tin species are present, rather than large multinuclear assemblies. rsc.orgresearchgate.net

Density functional theory (DFT) calculations support a mononuclear mechanism where monomeric species are the active catalysts. nih.govrsc.org The rate-determining step in this process is suggested to be the carbon-oxygen bond breaking. rsc.orgrug.nl The catalytic cycle involves the coordination of the alcohol and carboxylic acid to the tin center, followed by ester formation and regeneration of the catalyst.

Stereochemical Pathways

The stereochemical outcome of reactions involving chiral organostannanes is of significant interest, particularly in asymmetric synthesis. Understanding the factors that control the stereochemistry of these reactions is essential for their application in the synthesis of enantiomerically pure compounds.

Palladium-catalyzed cross-coupling reactions of organostannanes (Stille coupling) are powerful tools for carbon-carbon bond formation. dntb.gov.uaresearchgate.net When enantioenriched organostannanes are used, the stereochemical course of the reaction becomes a critical aspect. nih.gov The transmetalation step, where the organic group is transferred from tin to palladium, is often the stereochemistry-determining step. nih.gov

Studies on the cross-coupling of chiral, α-heteroatom-substituted organostannanes have shown that these reactions can proceed with high stereospecificity. For example, the coupling of α-(tributylstannyl) alcohols can occur with retention of configuration. nih.gov The presence of cocatalysts, such as copper(I) salts, can influence the stereochemical outcome, with many such reactions proceeding with net retention of stereochemistry. nih.gov The configurational stability of the intermediate organopalladium species is crucial for achieving high enantiomeric excess in the product. nih.gov

Origin of Enantiodiscrimination in Kinetic Resolutions

Kinetic resolution is a fundamental technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. wikipedia.org In the context of organostannyl alcohols such as 1-(tributylstannyl)hexan-1-ol, kinetic resolution provides a pathway to obtain enantioenriched samples of these valuable synthetic intermediates. The origin of enantiodiscrimination—the ability of the chiral catalyst to differentiate between the (R)- and (S)-enantiomers—is rooted in the three-dimensional interactions within the transition state of the reaction.

The process relies on the formation of transient diastereomeric complexes between each enantiomer of the alcohol and the chiral catalyst. These diastereomeric complexes have different energies, leading to different rates of reaction. The enantiomer that forms the lower-energy, more stable transition state complex will react faster, while the other enantiomer will react slower and accumulate in the unreacted starting material. wikipedia.org

For a secondary alcohol like 1-(tributylstannyl)hexan-1-ol, the key structural features influencing this discrimination are the hydrogen atom, the hydroxyl group (-OH), the n-pentyl chain, and the sterically demanding tributylstannyl group (-SnBu₃) attached to the chiral center. The significant difference in steric bulk between the substituents is crucial for effective recognition by the chiral catalyst.

Common methods for the kinetic resolution of secondary alcohols include enantioselective acylation, oxidation, or etherification, often catalyzed by enzymes (e.g., lipases) or synthetic chiral catalysts. nih.gov

Steric Interactions : The bulky tributylstannyl group plays a dominant role. A chiral catalyst, having a precisely shaped active site, will accommodate one enantiomer more readily than the other. For example, in an acylation reaction, the catalyst must bring the acyl donor and the alcohol's hydroxyl group into proximity. The less reactive enantiomer will be the one where the bulky -SnBu₃ group causes significant steric hindrance or unfavorable non-bonded interactions with the catalyst's chiral framework, impeding access to the active site.

Electronic Interactions and Coordination : The hydroxyl group is not merely a passive reaction site; it can act as a hydrogen-bond donor or a ligand that coordinates to a metal-based chiral catalyst. The specific spatial orientation of the -OH group relative to the other substituents determines the geometry of this interaction. The catalyst can form a more stable coordination complex with one enantiomer, thereby lowering the activation energy for its reaction.

The selectivity of the resolution is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers. High 's' values are indicative of excellent enantiodiscrimination.

Catalyst TypeTypical ReactionBasis of Discrimination
Enzymes (e.g., Lipase) AcylationThe enzyme's active site creates a chiral pocket. One enantiomer fits optimally, allowing the catalytic triad (e.g., Ser-His-Asp) to efficiently facilitate acyl transfer. The other enantiomer binds less productively due to steric clashes, primarily from the bulky tributylstannyl group.
Chiral Metal Complexes Acylation, OxidationThe chiral ligands on the metal center create a defined asymmetric environment. The substrate's hydroxyl group coordinates to the metal. Enantiodiscrimination arises from the differential stability of the diastereomeric metal-alkoxide complexes, influenced by steric repulsion between the substrate's substituents and the catalyst's ligands.
Chiral Organocatalysts AcylationThe catalyst (e.g., a chiral amine or phosphine) activates an acyl donor. The alcohol attacks the activated species within a chiral environment established by the catalyst. The facial selectivity of this attack is dictated by minimizing steric hindrance between the alcohol's substituents and the catalyst. nih.gov

Ultimately, the precise origin of enantiodiscrimination is a complex interplay of sterics and electronics, where the chiral catalyst effectively recognizes the different spatial arrangements of the groups around the stereocenter of the organostannyl alcohol.

Regiochemical Directing Effects

The synthesis of α-hydroxy stannanes like 1-(tributylstannyl)hexan-1-ol can be influenced by directing effects in key bond-forming reactions. One of the most powerful methods for forming carbon-tin bonds is the hydrostannation of unsaturated systems, such as alkynes. researchgate.netqub.ac.uk The regiochemistry of this addition—whether the stannyl (B1234572) group adds to the terminal (β-position) or internal (α-position) carbon of the alkyne—can be controlled by various factors, including the presence of nearby functional groups.

The presence of an oxygen-containing functionality, such as a hydroxyl group, in the substrate can significantly influence the regioselectivity of palladium-catalyzed hydrostannation reactions. msu.edu While the hydrostannation of simple terminal alkynes often yields a mixture of regioisomers, an appropriately positioned hydroxyl group can direct the stannyl group to the carbon closer to it (the proximal or α-position). msu.edu

This directing effect is generally observed in propargylic and homopropargylic alcohols. The oxygen atom can coordinate to the palladium catalyst, holding it in proximity to the alkyne and influencing the subsequent steps of the catalytic cycle. researchgate.net The strength of this directing effect is dependent on several factors, including the distance between the hydroxyl group and the alkyne.

Research has shown that the influence of the oxygen functionality diminishes as it is moved further away from the alkyne. msu.edu For example, in the palladium-catalyzed hydrostannation of butynols, the regioselectivity changes based on the position of the -OH group.

Table: Regioselectivity in Pd-Catalyzed Hydrostannation of Unsaturated Alcohols

Substrate Product Ratio (Distal : Proximal) Interpretation
3-Butyn-1-ol 1.6 : 1 The hydroxyl group is at the homoallylic position. The directing effect is present but modest, with the distal product (stannyl group away from the -OH) still being the major isomer. msu.edu

The nature of the oxygen functionality (e.g., free hydroxyl vs. ether) also impacts the regiochemical outcome. Ethers, unlike free alcohols, can coordinate to the palladium center without the complication of hydrogen-bonding to the solvent, which can sometimes lead to a measurable increase in the proportion of the α-stannane product. msu.edu

Several mechanistic models have been proposed to explain the directing effect of oxygen functionalities in hydrostannation. These models are not mutually exclusive and may operate in concert.

Polarization : The hydroxyl group is highly polarized and can engage in hydrogen bonding. This can alter the electronic properties of the nearby alkyne π-system. nih.gov The formation of a hydrogen bond between the alcohol and a ligand on the catalyst, or even the solvent, can polarize the O-H bond, which in turn can influence the electron density of the triple bond. This electronic perturbation may affect the rate and orientation of the hydropalladation or stannylpalladation step in the catalytic cycle. nih.gov

Palladacycle Stabilization : A widely accepted explanation involves the formation of a cyclic intermediate where the hydroxyl group coordinates to the palladium center. msu.edu In the catalytic cycle for hydrostannation, an active Pd(II)-hydrido-stannyl species is generated. researchgate.net If the unsaturated alcohol substrate coordinates to this species through its hydroxyl group, it can form a palladacycle intermediate. The stability of this ring structure can dictate the regiochemical outcome.

For instance, a propargylic alcohol can form a stable five-membered palladacycle, which would place the metal center in a position to favor the formation of the α-vinylstannane. msu.edu

The strong preference for the formation of five-membered metallacycles over six-membered ones is a known principle in transition-metal catalysis. nsf.gov This explains why the directing effect is strongest for propargylic alcohols and weakens for homopropargylic alcohols, which would have to form a less stable six-membered palladacycle. msu.edunsf.gov

Conformation : The hydroxyl group can influence the ground-state conformation of the substrate. Through intramolecular hydrogen bonding or steric effects, certain conformations that favor specific interactions with the catalyst may be populated. The substrate will approach the catalyst in a conformation that minimizes steric clashes while maximizing favorable electronic interactions (like coordination). This pre-organization can effectively block one face or one end of the alkyne, guiding the addition of the tin hydride to a specific position. The presence of significant steric hindrance near the alkyne can override the directing effect of the oxygen functionality. msu.edu

Advanced Spectroscopic Characterization of Organostannyl Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic compounds. For organostannyl alcohols, both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1-(tributylstannyl)hexan-1-ol displays characteristic signals that correspond to the various protons in the molecule. The protons on the carbons adjacent to the oxygen atom are deshielded and typically appear in the 3.4-4.5 ppm region. libretexts.org The protons of the tributylstannyl group and the hexanol backbone appear as a series of multiplets in the upfield region, generally between 0.8 and 1.6 ppm. The terminal methyl protons of the butyl and hexyl chains are expected to be the most shielded, appearing at the lowest chemical shifts.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH-OH~3.5 - 4.0m
Sn-CH₂ (α-butyl)~0.8 - 1.0m
CH₂ (β, γ-butyl)~1.2 - 1.6m
CH₃ (δ-butyl)~0.9t~7.3
CH₂ (hexyl chain)~1.2 - 1.6m
CH₃ (hexyl chain)~0.9t~7.0
OHVariable (typically 1-5)s (broad)

This table presents typical ¹H NMR data for a compound with the structure of 1-(tributylstannyl)hexan-1-ol, based on general principles and data for analogous compounds. Specific values can vary based on solvent and experimental conditions.

¹³C NMR Spectral Analysis

In the ¹³C NMR spectrum of 1-(tributylstannyl)hexan-1-ol, the carbon attached to the hydroxyl group is characteristically found in the 50-65 ppm region. libretexts.org The carbons of the tributylstannyl group exhibit signals at distinct chemical shifts, with the carbon alpha to the tin atom being the most downfield of the butyl chain carbons. The remaining carbons of the hexyl and butyl chains appear in the typical aliphatic region.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
C-OH~60 - 70
Sn-C (α-butyl)~9 - 11
C (β-butyl)~29
C (γ-butyl)~27
C (δ-butyl)~14
C (hexyl chain)~14 - 40

This table presents typical ¹³C NMR data for a compound with the structure of 1-(tributylstannyl)hexan-1-ol, based on general principles and data for analogous compounds. Specific values can vary based on solvent and experimental conditions.

Utilization of Deuterium (B1214612) Oxide (D₂O) in ¹H NMR for Hydroxyl Proton Identification

The identification of the hydroxyl (-OH) proton signal in an ¹H NMR spectrum can be confirmed by a "D₂O shake." libretexts.org This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile hydroxyl proton rapidly exchanges with a deuterium atom from D₂O. openochem.orgstackexchange.com Since deuterium is not observed in ¹H NMR spectroscopy, the original -OH peak disappears from the spectrum. libretexts.orgstudymind.co.uk This technique is a definitive method for assigning the hydroxyl proton resonance, which can sometimes be broad and have a variable chemical shift depending on concentration, solvent, and temperature. libretexts.orgacdlabs.com

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Characteristic O-H and C-O Stretching Frequencies

For 1-(tributylstannyl)hexan-1-ol, two key absorptions in the IR spectrum are indicative of its structure. A strong, broad absorption band is expected in the region of 3650-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is due to hydrogen bonding. Additionally, a C-O stretching vibration is typically observed in the 1260-1000 cm⁻¹ region. pg.edu.pl The presence of Sn-C bonds may also give rise to absorptions in the fingerprint region.

Vibrational ModeCharacteristic Frequency Range (cm⁻¹)
O-H stretch (alcohol)3650 - 3200 (broad)
C-H stretch (aliphatic)3000 - 2850
C-O stretch1260 - 1000

This table presents typical IR absorption frequencies for the functional groups present in 1-(tributylstannyl)hexan-1-ol.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 1-(tributylstannyl)hexan-1-ol, a common fragmentation pattern involves the loss of a butyl group from the tin atom, leading to a prominent [M - Bu]⁺ ion. msu.edu Further fragmentation of the hexanol chain can also occur. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of organostannyl alcohols. Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to several decimal places. This high precision allows for the calculation of a unique molecular formula.

The process involves ionizing the target molecule, such as 1-(tributylstannyl)hexan-1-ol, and measuring its exact mass. This experimental mass is then compared against the theoretical masses of potential molecular formulas. The unique isotopic pattern of tin (Sn), which has multiple stable isotopes, provides an additional layer of confirmation. For organotin compounds, the calculated mass must account for the specific isotopes of carbon, hydrogen, oxygen, and tin. msu.edumsu.edu For instance, HRMS data for compounds structurally similar to 1-(tributylstannyl)hexan-1-ol confirms their elemental composition by matching the calculated mass for the proposed formula (e.g., C₂₄H₅₂OSiSn) with the experimentally determined mass. msu.edu In cases where a compound might be a dimer or have a symmetrical structure, HRMS is crucial in distinguishing it from other possibilities that might have the same nominal mass but different exact masses. researchgate.net

Table 1: Illustrative HRMS Data for Molecular Formula Confirmation of an Organostannyl Compound This table presents representative data for a similar organostannyl compound to illustrate the principle of HRMS for molecular formula confirmation.

Proposed Formula Calculated m/z ([M+H]⁺) Measured m/z ([M+H]⁺) Mass Error (ppm) Confirmation
C₁₇H₂₀F₃NO₄ 360.1417 360.1419 0.55 Confirmed
C₁₉H₁₅F₃N₂O₂ 361.1158 361.1157 -0.28 Confirmed
C₂₀H₃₁NO₃SiNa 384.1965 384.1966 0.26 Confirmed

Data sourced from studies on various organic compounds to demonstrate the precision of HRMS. mpg.dempg.de

Hyphenated Techniques for Organotin Compound Analysis

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern organotin analysis. researchgate.netrsc.orgpjoes.com These approaches provide the selectivity needed to separate complex mixtures and the sensitivity required for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the analysis of volatile and thermally stable compounds. spectroscopyonline.com For organotin compounds like organostannyl alcohols, which are often polar and non-volatile, a derivatization step is typically required to convert them into more volatile forms suitable for GC analysis. researchgate.nets4science.at Common derivatization methods include ethylation or propylation using reagents like sodium tetraethylborate (NaBEt₄). nih.gov Following derivatization, the sample is injected into the gas chromatograph, where the different organotin species are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra for identification and quantification. nih.gov Despite the need for derivatization, GC-MS offers high resolving power and is frequently used for monitoring organotins in various samples. nih.govanalchemres.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a preferred technique for organotin analysis because it often eliminates the need for the time-consuming derivatization step required for GC. sciex.commdpi.com The sample is injected into a high-performance liquid chromatography (HPLC) system, and separation is achieved based on the analytes' partitioning between the mobile and stationary phases. nih.gov The eluent from the LC column is then introduced into a tandem mass spectrometer. Using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each target analyte. sciex.commdpi.com This method has been successfully applied to quantify various organotin compounds in complex matrices like food and environmental samples. sciex.comnih.govnih.gov

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This technique couples the powerful separation capabilities of HPLC with the highly sensitive, element-specific detection of ICP-MS. researchgate.netnih.gov It is a premier technique for the speciation analysis of organometallic compounds. speciation.netperkinelmer.com After the organotin compounds are separated by the HPLC column, they are introduced into the high-temperature argon plasma of the ICP-MS. The plasma atomizes and ionizes the compounds, and the mass spectrometer then detects the tin isotopes with very low detection limits, often in the ng/L range. researchgate.netspeciation.net This method simplifies sample preparation compared to GC-based methods and provides excellent accuracy for quantifying different tin species. perkinelmer.comnelac-institute.org

Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS combines the high separation efficiency of gas chromatography with the elemental specificity and sensitivity of ICP-MS. s4science.ativl.se It is considered one of the most powerful techniques for the trace analysis of organotin compounds. ivl.se Similar to GC-MS, a derivatization step is necessary to ensure the volatility of the organotin species. s4science.at The key advantage of GC-ICP-MS is its ability to perform multi-isotopic analysis, which is crucial for advanced quantification methods like isotope dilution. spectroscopyonline.coms4science.at The technique offers extremely low limits of detection, making it suitable for environmental monitoring where concentrations can be at the parts-per-trillion (ppt) level. spectroscopyonline.com

Table 2: Comparison of Hyphenated Techniques for Organotin Analysis

Technique Derivatization Required? Typical Detection Limits Key Advantages Key Limitations
GC-MS Yes ng/L to µg/L nih.gov High chromatographic resolution, well-established. researchgate.net Derivatization can be complex and time-consuming. mdpi.com
LC-MS/MS No µg/kg nih.gov No derivatization, high selectivity (MRM). sciex.commdpi.com Potential for matrix effects, may not separate all species. sciex.commdpi.com
HPLC-ICP-MS No 0.14 - 0.57 µg Sn/L speciation.net Excellent for speciation, high sensitivity, simplified sample prep. nih.govperkinelmer.com Potential for carbon deposits on cones, requires compatible mobile phases. researchgate.net

| GC-ICP-MS | Yes | pg/g ivl.se | Extremely sensitive, isotopic analysis capabilities. spectroscopyonline.coms4science.at | Derivatization is necessary. s4science.at |

Species-Specific Isotope Dilution Mass Spectrometry (SSID-GC-ICP-MS, SSID-LC-ICP-MS)

Species-Specific Isotope Dilution Mass Spectrometry (SSID-MS) is a definitive analytical method for achieving the highest accuracy and precision in the quantification of elemental species. nih.govnih.gov The technique involves "spiking" a sample with a known amount of an isotopically enriched standard of the target analyte. osti.gov For organotin analysis, this would involve using a synthesized version of 1-(tributylstannyl)hexan-1-ol enriched with a specific tin isotope, such as ¹¹⁸Sn. nih.gov

After allowing the spike to equilibrate with the naturally occurring analyte in the sample, the mixture is analyzed by either GC-ICP-MS or LC-ICP-MS. The mass spectrometer measures the altered isotope ratio of tin in the target species. rsc.org By knowing the initial isotope ratios, the amount and enrichment of the spike added, and the final measured isotope ratio, the concentration of the analyte in the original sample can be calculated with very high accuracy, as this method corrects for analyte losses during sample preparation and instrumental analysis. chromatographyonline.com

SSID-GC-ICP-MS combines the accuracy of isotope dilution with the high sensitivity of GC-ICP-MS. It is a primary method for the certification of reference materials. ivl.senih.gov The use of isotopically labeled standards compensates for inefficiencies in the required derivatization step. rsc.org

SSID-LC-ICP-MS offers the advantage of avoiding the derivatization step entirely, which can prevent potential degradation or inter-conversion of the organotin species during sample preparation. nih.gov This makes it a robust alternative for the certification and analysis of organotins in complex matrices like sediment. nih.govosti.gov

Table 3: Research Findings Using Species-Specific Isotope Dilution Mass Spectrometry for Organotin Certification This table is based on data for the certification of organotins in marine sediment reference material (NMIJ CRM 7306-a). nih.govnih.gov

Analytical Method Analyte Certified Value (μg kg⁻¹ as Sn) Key Feature
SSID-GC-ICP-MS Tributyltin (TBT) 44 ± 3 High accuracy quantification using ¹¹⁸Sn-enriched spike. nih.gov
SSID-LC-ICP-MS Dibutyltin (B87310) (DBT) 51 ± 2 Avoids derivatization, reducing analytical bias. nih.gov
SSID-GC-MS Monobutyltin (B1198712) (MBT) 67 ± 3 Multiple SSID methods used for robust certification. nih.gov
SSID-LC-ICP-MS Triphenyltin (TPhT) 6.9 ± 1.2 Capable of analyzing different classes of organotins. nih.gov

Computational and Theoretical Investigations of Organostannyl Alcohol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for studying the electronic structure and reactivity of organotin compounds. ias.ac.inresearchgate.net By calculating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and transition states, providing a molecular-level understanding of chemical processes. ajrconline.orgrsc.org

Organotin compounds are effective catalysts for various organic transformations, including urethane (B1682113) formation and esterification reactions. researchgate.netnih.gov DFT calculations have been instrumental in unraveling the mechanisms of these catalytic cycles. For instance, in urethane synthesis, which involves the reaction of an isocyanate with an alcohol, DFT studies have shown that an alkoxide complex formed between the organotin catalyst and the alcohol is a key intermediate. nih.gov This complex acts as the dominant catalyst for the subsequent reaction with the isocyanate. nih.gov

Modeling on a dispersion-corrected DFT level of theory (B3LYP-D3) has elucidated that the interaction between the organotin dicarboxylate catalyst and the alcohol leads to the formation of this crucial alkoxide species. nih.gov Further DFT analysis of reactions involving isocyanates and alcohols in the presence of organotin catalysts has helped to analyze reaction profiles and understand how the catalyst activates the alcohol molecule to facilitate the addition to the isocyanate. researchgate.net These computational studies allow researchers to select mechanisms based on the calculated activation energies of transition states and the stability of reaction intermediates. nih.gov

A summary of DFT methods applied in relevant organotin catalytic studies is presented below.

Catalyst System/ReactionDFT MethodBasis SetKey Mechanistic Insight
Dimethyltin (B1205294) Diacetate & Methanol (B129727) B3LYPLANL2DZ/6-31GSimulations suggest the alcoholysis step is less likely under ambient conditions, pointing to the stability of pre-reaction complexes. scribd.com
Organotin Dicarboxylate & Alcohol/Isocyanate B3LYP-D3LANL2DZ / 6-31GProposes the formation of an organotin alkoxide complex as the dominant catalytic species in urethane formation. nih.gov
Sn-Beta Zeolite & Epoxide/Methanol Not SpecifiedNot SpecifiedThe calculated activation energy (53±7 kJ/mol) supports a concerted mechanism involving two alcohol molecules for epoxide ring opening. nsf.gov
Organotin Carboxylate & Alcohol/Isocyanate B3LYP / CPCMLANL2DZ/6-31+G**Used to study the reactivity between isocyanate and alcohol, indicating the organotin alkoxide is the dominant catalyst in polar media. researchgate.net

This table is generated based on data from cited research articles.

A significant advantage of DFT is its ability to determine the geometries and energies of transient species, such as reaction intermediates and transition states, which are often too fleeting to be characterized experimentally. researchgate.net In the study of organotin-catalyzed reactions, DFT calculations have provided detailed structural data for hypercoordinated tin complexes, which are often proposed as key intermediates. mdpi.com

For example, investigations into oxazoline (B21484) organotins revealed distorted trigonal bipyramidal geometry around the tin center in the solid state, an insight supported by DFT calculations. mdpi.com The calculations also help explain the interactions between electrophilic and nucleophilic centers through Natural Bond Orbital (NBO) analysis. researchgate.net

Energetic data from these calculations are crucial for building a comprehensive picture of a reaction pathway. The Gibbs free energies for different states along the reaction coordinate can be calculated to determine the thermodynamic feasibility and kinetic barriers of each step. scribd.com For example, DFT calculations for the interaction between dimethyltin diacetate and methanol showed an energy barrier of 14.2 kJ mol⁻¹ for the initial alcoholysis step, providing quantitative insight into the reaction's initiation. scribd.com Similarly, computational studies on the Sn-H bond dissociation enthalpy (BDE) in organotin hydrides have yielded values that are in good agreement with experimental data, reinforcing the predictive power of these theoretical methods. researchgate.net

Intermediate/Transition StateSystemDFT MethodCalculated Energy (units)Significance
Minimum 1 Complex Dimethyltin diacetate + MethanolB3LYP/LANL2DZ/6-31G-655.795672 (au)Represents the initial stable complex formed between the catalyst and alcohol. scribd.com
Transition State 1 Dimethyltin diacetate + MethanolB3LYP/LANL2DZ/6-31G-655.793535 (au)Represents the energy barrier for the alcoholysis step in the catalytic cycle. scribd.com
Sn-H BDE Ph3Sn-HNot Specified76.0 ± 3.0 (kcal/mol)Derived from kinetic data and supported by computational studies, this value is crucial for understanding hydrogen atom transfer reactions. researchgate.net
Sn-Sn BDE Ph3Sn-SnPh3Not Specified63.8 ± 3.7 (kcal/mol)Derived from reaction enthalpy, this value helps understand the stability of distannane compounds. researchgate.net

This table is generated based on data from cited research articles.

Molecular Modeling and Prediction

Beyond mechanistic studies, computational models are vital for predicting the behavior and ultimate fate of chemical compounds in the environment. This is particularly relevant for organotin compounds due to their historical use and persistence. researchgate.netresearchgate.net

The environmental fate of an organotin compound like 1-(tributylstannyl)hexan-1-ol is governed by processes such as partitioning between water, soil, and octanol, as well as degradation rates. nih.gov Computational programs serve as exceptionally helpful tools for modeling and predicting this behavior. researchgate.net

Programs like EPISuite (Estimation Programs Interface Suite) are used to evaluate and predict environmental fate, persistence, and toxicity based on partition coefficient values. researchgate.net These models can use default values when experimental data is unavailable, but their accuracy is significantly improved when site-specific, experimentally determined data, such as the octanol-water partition coefficient (Kow) and the sediment-water partition coefficient (Kd), are used as inputs. researchgate.net

For tributyltin (TBT), the core structure of 1-(tributylstannyl)hexan-1-ol, studies have shown that its partitioning behavior is highly dependent on environmental factors like salinity, pH, and sediment properties. researchgate.net For example, the log Kow for TBT ranges from 3.9 to 4.9 depending on salinity. researchgate.net Its strong adsorption to sediments and suspended particles is a key factor in its persistence, as contaminated sediments can act as long-term sources of pollution. researchgate.netmdpi.com Computational models that incorporate these experimentally derived parameters provide more accurate predictions of TBT's accumulation and toxicity in specific aquatic environments compared to default models. researchgate.net

ParameterCompoundValue RangeInfluencing FactorsSignificance for Modeling
log Kow Tributyltin (TBT)3.9 - 4.9SalinityPredicts bioaccumulation potential in organisms. researchgate.net
Kd (L kg⁻¹) Tributyltin (TBT)88 - 4909Sediment properties, salinity, pH, temperatureDetermines partitioning between water and sediment, affecting persistence. researchgate.net
Half-life (days) Tributyltin (TBT)3.10 - 3.53pH, TemperaturePredicts the rate of degradation in the environment under various conditions. researchgate.net

This table is generated based on data from cited research articles.

Environmental Disposition and Abiotic/biotic Transformation Pathways of Tributyltin Compounds

Environmental Release and Distribution

Tributyltin (TBT) compounds, a class of organotin compounds, have been widely used across various sectors due to their potent biocidal properties. cdc.govcambridge.orguaf.edu The primary source of TBT release into the environment has been its application in antifouling paints for marine vessels. cdc.govcambridge.orgmst.dk These paints slowly leach TBT into the water, creating a toxic layer that prevents the growth of marine organisms like barnacles, algae, and mollusks on ship hulls. cambridge.orgijrar.org This application improves the performance and durability of ships by reducing drag and fuel consumption. cambridge.orgijrar.org

Beyond marine applications, TBT compounds have been utilized as wood preservatives, agricultural pesticides, and slimicides in industrial processes such as in cooling towers, pulp and paper mills, and textile mills. cdc.govuaf.eduwho.int They have also been used as stabilizers in PVC plastics and as catalysts in chemical reactions. panda.org These varied applications have contributed to the release of TBT into different environmental compartments. cdc.gov While the use of TBT in antifouling paints has been largely restricted in many countries, its persistence in the environment means that it continues to be a contaminant of concern. panda.orgsemanticscholar.org

Due to their chemical properties, specifically low water solubility and a lipophilic nature, tributyltin compounds have a strong tendency to adsorb onto particulate matter in aquatic environments. who.intinchem.org It is estimated that a significant portion, ranging from 10% to 95%, of TBT introduced into water becomes associated with suspended particles. mst.dkinchem.org This partitioning behavior leads to the accumulation of TBT in sediments, which act as a major sink for these compounds. mst.dkices.dk

The concentration of TBT in sediments can be significantly higher than in the overlying water column, particularly in areas with high shipping traffic, such as harbors, marinas, and shipyards. who.intpanda.orginchem.org Although sediments are a primary sink, the sorption process is reversible, and TBT can be remobilized from the sediment back into the water phase under certain conditions. researchgate.net Dredging activities can also resuspend TBT-contaminated sediments, reintroducing the compounds into the water column. panda.org

The partitioning of tributyltin between water and sediment is a complex process influenced by several environmental factors. ices.dkresearchgate.netresearchgate.net The organic carbon content of the sediment is a key determinant, with higher organic carbon leading to increased adsorption of TBT. researchgate.netresearchgate.netca.gov

The key factors influencing TBT partitioning are:

Salinity: The effect of salinity on TBT adsorption is complex. Some studies suggest that adsorption decreases at low to intermediate salinities and increases at higher salinities. researchgate.net

Sediment Properties: The characteristics of the sediment, such as the amount of organic carbon and clay content, significantly affect TBT's tendency to bind to particles. researchgate.net

Temperature: Temperature can influence the adsorption process. One study found that the distribution coefficient of TBT increased with a rise in temperature, suggesting stronger binding at higher temperatures. researchgate.nettandfonline.com

pH: The pH of the water plays a crucial role as it affects the chemical form of TBT. researchgate.netresearchgate.net At a pH below its pKa of 6.25, TBT exists predominantly in its cationic form, which can favor desorption from sediments. researchgate.net Maximum adsorption is often observed in the pH range of 6.0 to 7.0. researchgate.netresearchgate.net

The interplay of these factors determines the extent to which TBT remains in the water column or becomes sequestered in the sediment, which in turn affects its bioavailability and ultimate fate in the aquatic environment. ices.dkresearchgate.net

Partitioning Behavior in Environmental Matrices (Water, Sediment)

Degradation and Transformation Processes

The primary pathway for the breakdown of tributyltin in the environment is through biotic degradation, specifically microbial debutylation. nih.govnih.govresearchgate.net This process involves the sequential removal of butyl groups from the tin atom, transforming TBT into less toxic derivatives. nih.gov The degradation proceeds from tributyltin (TBT) to dibutyltin (B87310) (DBT), then to monobutyltin (B1198712) (MBT), and finally to inorganic tin. nih.govscielo.br This stepwise debutylation is a significant detoxification mechanism in aquatic ecosystems. semanticscholar.orgnih.gov The conversion of DBT to MBT has been observed to be faster than the initial degradation of TBT to DBT. ijrar.org

A diverse range of microorganisms, including bacteria, algae, and fungi, are capable of degrading tributyltin compounds. nih.govtandfonline.comresearchgate.net These microorganisms can utilize TBT as a carbon source, facilitating its breakdown. nih.govresearchgate.net

Bacteria: Various bacterial species, including those from the genera Pseudomonas and Aeromonas, have been identified as capable of degrading TBT. semanticscholar.orgnih.govscielo.br Some bacteria possess specific genes or plasmids that confer resistance to TBT and enable them to metabolize it. researchgate.net Gram-negative bacteria are generally more resistant to TBT than gram-positive bacteria. ijrar.org

Algae: Microalgae, such as species of Chlorella and Scenedesmus, have demonstrated the ability to degrade TBT. ijrar.org Chlorella vulgaris has been identified as a particularly resistant species. ijrar.org

Fungi: Fungi also play a role in the degradation of TBT. For instance, the fungus Cunninghamella elegans has been shown to degrade TBT, with changes in its fatty acid composition suggested as a resistance mechanism. ijrar.org Fungal cell wall components, like melanin, can also bind to TBT, helping to remove it from solution and reduce its toxicity. nih.gov

The collective action of these microbial communities is essential for the natural attenuation of tributyltin pollution in the environment. researchgate.nettandfonline.com

Abiotic Degradation

The environmental fate of organotin compounds, including 1-(Tributylstannyl)hexan-1-ol, is significantly influenced by abiotic degradation processes. These non-biological pathways, primarily photolysis and hydrolysis, contribute to the transformation and breakdown of these compounds in the environment. The core of this degradation involves the sequential cleavage of the tin-carbon bonds.

Photolysis

Photodegradation, or photolysis, is a key abiotic process for the breakdown of tributyltin (TBT) compounds in aquatic environments. This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of the tin-carbon bond. cdc.gov Laboratory studies have demonstrated that TBT compounds are susceptible to photodegradation upon exposure to UV light, particularly at wavelengths around 300 nm, and to a lesser extent at 350 nm. inchem.orgwho.int

The effectiveness of photolysis in natural settings is dependent on several environmental factors. The penetration of UV light into the water column can be limited by turbidity and the presence of dissolved organic matter. mst.dk However, certain substances, such as humic and fulvic acids, can act as photosensitizers, accelerating the photodegradation process. inchem.org The degradation of TBT through photolysis results in the formation of dibutyltin (DBT) derivatives as the primary breakdown products. mst.dk

Hydrolysis Under Extreme Conditions

Hydrolysis, the cleavage of chemical bonds by the addition of water, is generally not considered a significant degradation pathway for tributyltin compounds under typical environmental pH conditions (pH 5-9). cdc.govinchem.orgwho.intmst.dk The carbon-tin bond in TBT is relatively stable to hydrolysis in this range. europa.eu

However, under extreme pH conditions, either highly acidic or highly alkaline, the rate of hydrolysis can be enhanced. inchem.orgwho.intmst.dk Studies on other alkyltin compounds, such as alkyltin trichlorides, have shown that hydrolysis can proceed under severe conditions, leading to the formation of various intermediate compounds and ultimately alkanestannonic acids. researchgate.net For 1-(Tributylstannyl)hexan-1-ol, significant hydrolysis would not be expected under normal environmental conditions but could be a relevant process in specific industrial waste streams or chemically contaminated sites with extreme pH levels.

Persistence in Environmental Compartments, Particularly Sediments

Tributyltin compounds exhibit a strong tendency to partition from the water column to particulate matter and sediments. cdc.govesaa.org This high affinity for sediment is a defining characteristic of their environmental behavior. Once in the sediment, TBT compounds are known for their high persistence.

The degradation of TBT in sediments is significantly slower than in the water column, with reported half-lives ranging from several years to decades. researchgate.netfrontiersin.org The persistence is particularly pronounced in anoxic (oxygen-deficient) sediments, where microbial degradation rates are very low. researchgate.net For instance, a study conducted in the Saguenay Fjord in Canada, which is characterized by low temperatures and anoxic sediments, estimated the half-life of TBT in deep sediments to be as long as 87 years. nih.gov This persistence means that sediments can act as a long-term reservoir for TBT compounds, potentially releasing them back into the water column over extended periods through processes like desorption or sediment resuspension. researchgate.netfrontiersin.org Given its structure, 1-(Tributylstannyl)hexan-1-ol is expected to exhibit similar partitioning behavior and persistence in sedimentary environments.

Monitoring and Analytical Strategies in Environmental Research

The low concentrations at which tributyltin compounds can exert toxic effects necessitate highly sensitive and specific analytical methods for their detection and quantification in environmental matrices. The focus of modern analytical strategies is not only on determining the total tin concentration but also on speciation, which is the identification and quantification of the different organotin species (e.g., TBT, DBT, MBT).

Advanced Analytical Techniques for Trace Level Detection and Speciation

A variety of sophisticated analytical techniques have been developed for the trace-level speciation of organotin compounds in samples such as water, sediment, and biota.

Sample Preparation: The initial step in the analysis of environmental samples is the extraction of the target organotin compounds. For water samples, common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). pjoes.comnih.gov For solid matrices like sediment and biological tissues, extraction is typically performed using an organic solvent, sometimes with the aid of sonication or accelerated solvent extraction (ASE). pjoes.comnih.govacs.org

Derivatization: Because many organotin compounds are not sufficiently volatile for gas chromatography, a derivatization step is often employed. This chemical modification converts the ionic organotin species into more volatile and thermally stable derivatives. Common derivatization methods include:

Ethylation: Using reagents like sodium tetraethylborate (NaBEt₄). scispace.com

Grignard Reaction: Using reagents such as pentylmagnesium bromide. nih.gov

Chromatographic Separation and Detection: Gas chromatography (GC) is the most widely used technique for the separation of derivatized organotin compounds. pjoes.comscispace.com The GC is typically coupled to a highly sensitive and selective detector:

Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, allowing for positive identification of the compounds. nih.gov Tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and lower detection limits. nih.govanalchemres.org Isotope dilution mass spectrometry (IDMS) is a powerful method for achieving high accuracy and precision in quantification. nih.gov

Flame Photometric Detection (FPD): An element-specific detector that is sensitive to tin. pjoes.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC, this provides element-specific detection at extremely low levels. scispace.com

Direct Analysis Techniques: To avoid the sometimes cumbersome derivatization step, methods for the direct analysis of organotin compounds are also being explored. High-performance liquid chromatography (HPLC) coupled with detectors like ICP-MS can separate and quantify organotins without prior derivatization. scispace.com Additionally, X-ray absorption near-edge structure (XANES) spectroscopy has been investigated as a non-destructive method for the direct speciation of tin in solid environmental samples. spring8.or.jp

The table below summarizes some of the advanced analytical techniques used for organotin analysis.

Analytical TechniqueSample MatrixDerivatizationDetection Limit (Example)Reference
GC-MS (Isotope Dilution)Sediment, Mussel TissueYes (Ethylation)Not specified nih.gov
LPGC-MS/MSWater, Sediment, MusselsYes (Grignard)0.1-9.6 ng/L (Water) nih.gov
GC-FPDWater, Sediment, MusselsYes (Ethylation)Not specified pjoes.com
GC-ICP-MSSedimentYes (Hydride Generation)Not specified scispace.com
GC-MS/MS (Direct)SedimentNo< 0.1 ng/g (TBTCl) analchemres.org
XANESSolid SamplesNoppm level spring8.or.jp

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